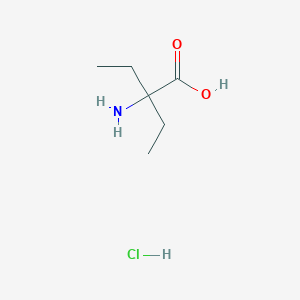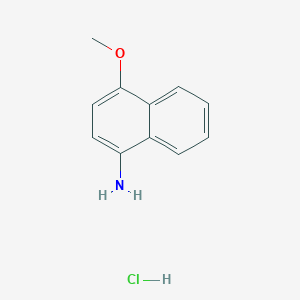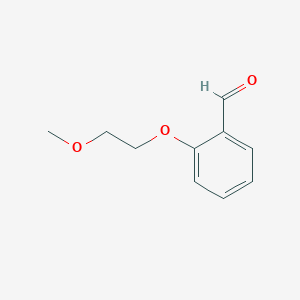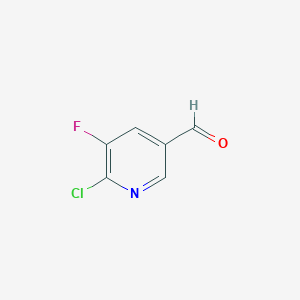
6-Chloro-5-fluoronicotinaldehyde
Übersicht
Beschreibung
6-Chloro-5-fluoronicotinaldehyde is an organic compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Chloro-5-fluoronicotinaldehyde involves the reaction of 5-bromo-2-chloro-3-fluoropyridine with n-butyllithium in anhydrous diethyl ether at -78°C. This reaction is followed by the addition of anhydrous dimethylformamide (DMF) and subsequent extraction with ethyl acetate (EtOAc). The crude product is then purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-fluoronicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium carbonate (K2CO3) and triethylamine (TEA) in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60°C) are commonly used.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Depending on the substituents introduced, various substituted nicotinaldehyde derivatives can be formed.
Oxidation and Reduction Reactions: The major products include 6-Chloro-5-fluoronicotinic acid and 6-Chloro-5-fluoronicotinalcohol.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-fluoronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-fluoronicotinaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, leading to the formation of various adducts. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions. The molecular targets and pathways involved vary depending on the specific chemical or biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5-methylnicotinaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
5-Chloro-2,4-dihydroxy-6-methylpyrimidine: Contains a pyrimidine ring with chlorine and hydroxyl groups.
6-Chloro-1,3-benzodioxol-5-amine: Contains a benzodioxole ring with a chlorine atom.
Eigenschaften
IUPAC Name |
6-chloro-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOGYCPIVIXHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617065 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950691-52-8 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
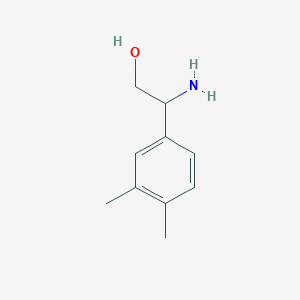
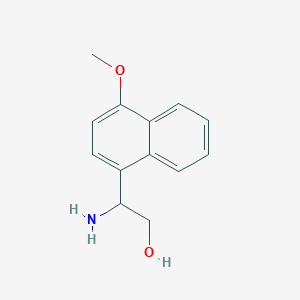
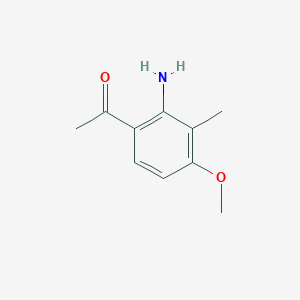
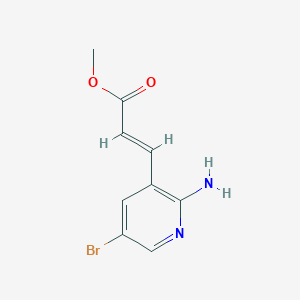
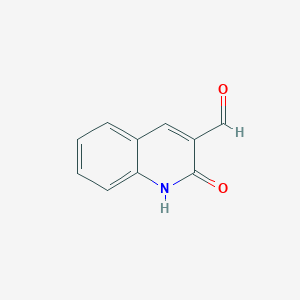
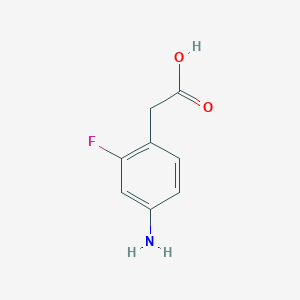
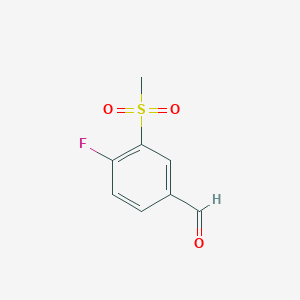

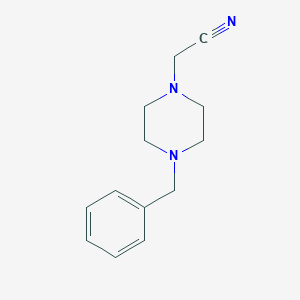
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

